1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its unique chemical properties and biological activities. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable molecule for various applications in medicinal chemistry and material science.
Preparation Methods
The synthesis of 1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the nucleophilic addition of trifluoromethyl groups to carbonyl compounds. For instance, the Prakash reagent (TMSCF3) can be used in the presence of a fluoride catalyst to introduce the trifluoromethyl group . Another approach involves the use of cesium carbonate as a catalyst for the trifluoromethylation of ketones and aldehydes . Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: These reactions typically yield products with modified functional groups, such as alcohols, ketones, or substituted isoquinolines
Scientific Research Applications
1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
1-Methyl-1-(trifluoromethyl)cyclopropane: This compound also features a trifluoromethyl group but has a different core structure, leading to distinct chemical and biological properties.
1-Methyl-1,2-dimethyl-3-propyl imidazolium bis(trifluoromethanesulfonyl)imide: Another compound with a trifluoromethyl group, used in ionic liquids with unique physicochemical properties.
Indole derivatives: These compounds, like indole-3-acetic acid, also contain aromatic rings and exhibit diverse biological activities.
The uniqueness of this compound lies in its specific structure, which combines the stability and lipophilicity of the trifluoromethyl group with the versatile reactivity of the isoquinoline core.
Properties
Molecular Formula |
C11H12F3N |
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Molecular Weight |
215.21 g/mol |
IUPAC Name |
1-methyl-1-(trifluoromethyl)-3,4-dihydro-2H-isoquinoline |
InChI |
InChI=1S/C11H12F3N/c1-10(11(12,13)14)9-5-3-2-4-8(9)6-7-15-10/h2-5,15H,6-7H2,1H3 |
InChI Key |
HZKBHOOJCXSPRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2CCN1)C(F)(F)F |
Origin of Product |
United States |
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